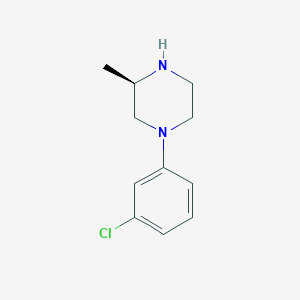
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a 3-chlorophenyl group and a methyl group attached to the piperazine ring. Piperazines are widely used in medicinal chemistry due to their diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. One such method is the Pd-catalyzed amination of aryl chlorides under aerobic conditions, which provides high yields of arylpiperazines . This method is particularly useful for producing biologically relevant piperazines on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the piperazine ring or the substituents attached to it.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring can lead to the formation of piperazinones, while substitution reactions can introduce various functional groups, resulting in a wide range of piperazine derivatives .
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its interactions with biological molecules and its potential as a tool in biochemical research.
Industry: Piperazine compounds are used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as agonists or antagonists at various receptors, including serotonin receptors. For example, some piperazine derivatives act as serotonin receptor agonists, mimicking the effects of serotonin and modulating neurotransmission . This interaction can lead to various physiological effects, such as anxiolytic or antidepressant activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-chlorophenyl)piperazine (mCPP): A psychoactive drug with similar structural features but different pharmacological properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative with distinct chemical and biological properties.
Uniqueness
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the 3-chlorophenyl group and the methyl group at specific positions on the piperazine ring can influence its reactivity, binding affinity, and overall biological activity .
Propiedades
Número CAS |
161800-20-0 |
|---|---|
Fórmula molecular |
C11H15ClN2 |
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
(3R)-1-(3-chlorophenyl)-3-methylpiperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3/t9-/m1/s1 |
Clave InChI |
GRBUTWWFTFQSMF-SECBINFHSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1)C2=CC(=CC=C2)Cl |
SMILES canónico |
CC1CN(CCN1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)
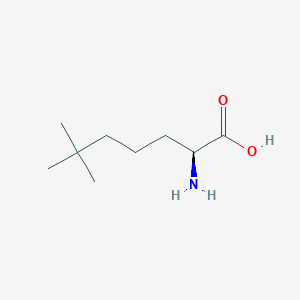
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)

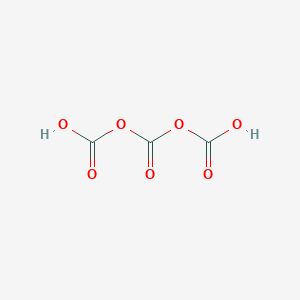
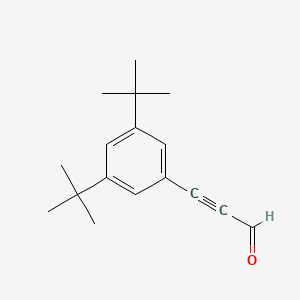
![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
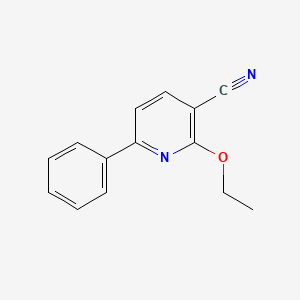


![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
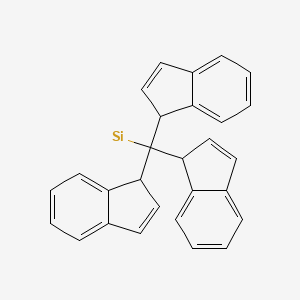
![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)
